molecular formula C9H5F3N2O2 B567689 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1260384-46-0

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B567689
M. Wt: 230.146
InChI Key: RQYFNIPEVRIQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . Single crystal X-ray studies revealed the structural differences between the two complexes, where the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridines (TFMP), including “5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of HCV NS5B Polymerase Inhibitors and CRAC Channel Inhibitors

  • Application Summary: “5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” can be used to prepare pyridine carboxamides as inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based carboxanilides as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels .

3. Synthesis of β-secretase (BACE) inhibitors

  • Application Summary: “5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential to treat Alzheimer’s disease .

4. Synthesis of Crop-Protection Products

  • Application Summary: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
  • Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported .

5. Synthesis of HCV NS5B Polymerase Inhibitors

  • Application Summary: “5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” can be used to prepare pyridine carboxamides as inhibitors of HCV NS5B polymerase .

6. Synthesis of Ca2+ Release-Activated Ca2+ (CRAC) Channel Inhibitors

  • Application Summary: “5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” can also be used to synthesize pyrazole-based carboxanilides as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . More agrochemicals and pharmaceuticals containing TFMP are expected to be introduced to the market in the near future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-4(1-2-13-7)6(5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYFNIPEVRIQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679153
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

CAS RN

1260384-46-0
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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